Methyl 3-hydroxy-1H-indazole-4-carboxylate
Overview
Description
Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It is a rare occurrence in nature but has been found in certain plant species . Indazole derivatives are known to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest for many years. Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of indazole consists of a fused two-ring system, with one benzene ring and one pyrazole ring . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as a pyrrole-type nitrogen .
Chemical Reactions Analysis
Indazole compounds can undergo a variety of chemical reactions. For example, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via the consecutive formation of C–N and N–N bonds .
Physical And Chemical Properties Analysis
Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it can act as both an acid and a base .
Scientific Research Applications
Synthesis and Characterization
- Methyl 3-hydroxy-1H-indazole-4-carboxylate has been synthesized and characterized in various studies. For instance, the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate, a similar compound, was achieved with an overall yield of 32% and a purity of 98% (Feng, 2005). Additionally, synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles have been conducted, providing insights into the stereochemistry and structure of these compounds (Murugavel, Amirthaganesan, & Mohan, 2010).
Biological Activity
- Indazole derivatives, including Methyl 3-hydroxy-1H-indazole-4-carboxylate, exhibit a range of biological activities. For example, certain derivatives have shown antiarthritic effects and no impact on weight gain in animal studies (Bistocchi et al., 1981). Other derivatives have been evaluated for their anti-inflammatory and analgesic activities (Reddy et al., 2015).
Structural and Theoretical Studies
- Theoretical studies and structural analysis have been conducted to understand the properties and behaviors of indazole derivatives. For instance, a study on the enthalpy of formation for various indazoles, including Methyl 3-hydroxy-1H-indazole-4-carboxylate, provided insights into their energetic and structural aspects (Orozco-Guareño et al., 2019). The structure of fluorinated indazoles was also examined to understand the effect of halogen substitution on the supramolecular structure of NH-indazoles (Teichert et al., 2007).
Mechanism of Action
Target of Action
Methyl 3-hydroxy-1H-indazole-4-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Indazole derivatives have been found to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Indazole derivatives have been found to exhibit a variety of biological effects, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Safety and Hazards
The safety and hazards associated with indazole compounds can vary depending on their specific structure. As a general rule, they should be handled with care, using appropriate personal protective equipment. They should be used only in a well-ventilated area, and contact with skin and eyes should be avoided .
Future Directions
Given the wide range of biological activities exhibited by indazole derivatives, there is significant interest in further exploring their medicinal properties. Future research will likely focus on developing new synthetic approaches to indazoles, as well as investigating their potential applications in the treatment of various pathological conditions .
properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroindazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)5-3-2-4-6-7(5)8(12)11-10-6/h2-4H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEDLUKCUDYAAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694588 | |
Record name | Methyl 3-oxo-2,3-dihydro-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1H-indazole-4-carboxylate | |
CAS RN |
787581-35-5 | |
Record name | Methyl 3-oxo-2,3-dihydro-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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